molecular formula C16H17ClN2OS B14714519 10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- CAS No. 13409-68-2

10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl-

Cat. No.: B14714519
CAS No.: 13409-68-2
M. Wt: 320.8 g/mol
InChI Key: UXYUBLRYQVDGKL-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- typically involves multiple steps, starting with the preparation of the phenothiazine core. The core can be synthesized through the cyclization of diphenylamine with sulfur. Subsequent steps involve the introduction of the propanamine side chain, chlorination, and methylation. The hydroxyl group is introduced through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- involves its interaction with various molecular targets. The compound may bind to specific receptors or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Prochlorperazine: Used to control severe nausea and vomiting.

    Perphenazine: Employed in the treatment of schizophrenia.

Uniqueness

10H-Phenothiazine-10-propanamine, 2-chloro-N-hydroxy-N-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its combination of a chloro group, hydroxyl group, and methylated amine side chain differentiates it from other phenothiazine derivatives, potentially leading to unique biological activities and industrial uses.

Properties

CAS No.

13409-68-2

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

[3-(2-chlorophenothiazin-10-yl)propylamino]methanol

InChI

InChI=1S/C16H17ClN2OS/c17-12-6-7-16-14(10-12)19(9-3-8-18-11-20)13-4-1-2-5-15(13)21-16/h1-2,4-7,10,18,20H,3,8-9,11H2

InChI Key

UXYUBLRYQVDGKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNCO

Origin of Product

United States

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